molecular formula C10H10N2O2 B3261318 Ethyl 2-(4-cyanopyridin-3-YL)acetate CAS No. 3423-46-9

Ethyl 2-(4-cyanopyridin-3-YL)acetate

Cat. No.: B3261318
CAS No.: 3423-46-9
M. Wt: 190.2 g/mol
InChI Key: QAFKIQCCQUDSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-cyanopyridin-3-yl)acetate: is an organic compound with the molecular formula C10H10N2O2 It is a derivative of pyridine, featuring a cyano group at the 4-position and an ethyl ester group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Ethyl (1-oxidopyridin-3-yl)acetate and Iodoethane:

Industrial Production Methods:

  • The industrial production of ethyl 2-(4-cyanopyridin-3-yl)acetate typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified using advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The cyano group in ethyl 2-(4-cyanopyridin-3-yl)acetate can undergo nucleophilic substitution reactions.

    Condensation Reactions: The ester group can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Condensation Reactions: Reagents like hydrazine or hydroxylamine can be used under acidic or basic conditions.

Major Products:

    Substitution Reactions: Products may include derivatives with different substituents replacing the cyano group.

    Condensation Reactions: Products may include hydrazones or oximes, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Ethyl 2-(4-cyanopyridin-3-yl)acetate is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine:

  • This compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry:

  • It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The ester group can be hydrolyzed to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

    Ethyl 2-(3-cyanopyridin-4-yl)acetate: Similar structure but with the cyano group at a different position.

    Methyl 2-(4-cyanopyridin-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness:

  • This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(4-cyanopyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)5-9-7-12-4-3-8(9)6-11/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFKIQCCQUDSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

KCN (2.64 g, 31.44 mmol) in water (8 mL) was added drop wise over a period of 20 minutes to a solution of 3-(2-ethoxy-2-oxoethyl)pyridine-1-oxide ethyl iodide (I-67b: 5.3 g, 15.72 mmol) in ethanol-water (7:3 ratio, 30 mL) at 50° C. and heating was further continued for another 30 minutes. The reaction was monitored by TLC (50% ethyl acetate in hexane). The reaction mass was quenched using ice and extracted using DCM. The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel (1% methanol in CHCl3) afforded 2.4 g of the product.
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
3-(2-ethoxy-2-oxoethyl)pyridine-1-oxide ethyl iodide
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
ethanol water
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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